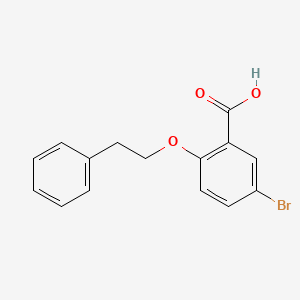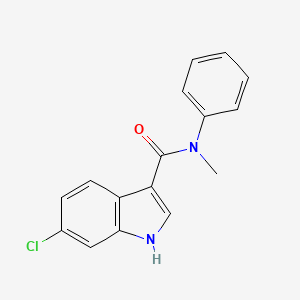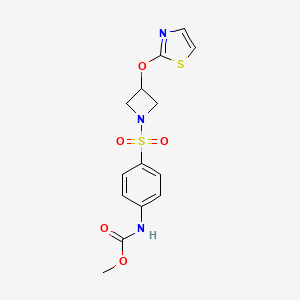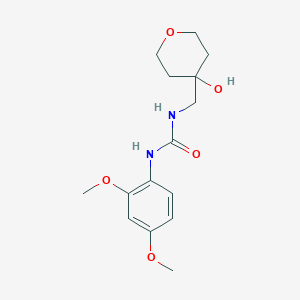
5-Bromo-2-(phenethyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(phenethyloxy)benzoic acid, also known as BPEBA, is a chemical compound that belongs to the class of benzoic acids. It has a CAS Number of 887029-41-6 . The molecular weight of this compound is 321.17 and its molecular formula is C15H13BrO3 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(phenethyloxy)benzoic acid is 1S/C15H13BrO3/c16-12-6-7-14 (13 (10-12)15 (17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2, (H,17,18) and the InChI key is QKYUPLPJCKWDTB-UHFFFAOYSA-N . The SMILES structure is C1=CC=C (C=C1)CCOC2=C (C=C (C=C2)Br)C (=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-(phenethyloxy)benzoic acid include its molecular weight of 321.17 and its molecular formula of C15H13BrO3 .Wissenschaftliche Forschungsanwendungen
Pharmacology
5-Bromo-2-(phenethyloxy)benzoic acid: is utilized in pharmacological research due to its potential as a biochemical precursor in the synthesis of various compounds. Its structural properties allow for modifications that can lead to the development of new therapeutic agents .
Material Science
In material science, this compound serves as a building block for creating novel polymers and materials. Its bromine and benzoic acid components make it a candidate for developing advanced materials with specific desired properties .
Biochemistry
Biochemists employ 5-Bromo-2-(phenethyloxy)benzoic acid in proteomics research. It can be used to study protein interactions and functions, as well as in the development of biochemical assays .
Agriculture
The compound’s derivatives may be explored for their agricultural applications, particularly in the synthesis of herbicides or growth regulators. The bromine atom in the compound could be critical for creating compounds that target specific plant enzymes .
Environmental Science
Environmental scientists might investigate 5-Bromo-2-(phenethyloxy)benzoic acid for its environmental fate and transport. Understanding its breakdown products and their impact on ecosystems can be vital for assessing environmental risks .
Analytical Chemistry
This compound is used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. Its unique structure allows for precise measurements and method development .
Chemical Engineering
In chemical engineering, 5-Bromo-2-(phenethyloxy)benzoic acid is important for process scale-up and optimization. It can be used in the design of industrial processes for the mass production of chemicals .
Food Science
While not directly used in food, its derivatives could be studied for their potential as food additives or preservatives, given the antimicrobial properties of benzoic acid derivatives .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-(2-phenylethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYUPLPJCKWDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(phenethyloxy)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)

![10-(4-Methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2878863.png)

![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)

![Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2878874.png)
![2-chloro-N-[(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylquinoline-4-carboxamide](/img/structure/B2878875.png)
![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2878878.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2878879.png)
![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)